molecular formula C8H9ClFN B6240948 8-fluorocuban-1-amine hydrochloride CAS No. 2108610-14-4

8-fluorocuban-1-amine hydrochloride

Cat. No.: B6240948
CAS No.: 2108610-14-4
M. Wt: 173.6
InChI Key:
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Description

8-Fluorocuban-1-amine hydrochloride is a chemical compound with the molecular formula C8H9ClFN It is a derivative of cubane, a highly strained hydrocarbon with a cubic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluorocuban-1-amine hydrochloride typically involves multiple steps, starting with the preparation of cubane derivatives. One common method involves the fluorination of cubane followed by the introduction of an amine group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-Fluorocuban-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce various amine derivatives.

Scientific Research Applications

8-Fluorocuban-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-fluorocuban-1-amine hydrochloride involves its interaction with molecular targets through its fluorine and amine groups. These interactions can affect various biochemical pathways, potentially leading to biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chlorocuban-1-amine hydrochloride
  • 8-Bromocuban-1-amine hydrochloride
  • 8-Iodocuban-1-amine hydrochloride

Uniqueness

8-Fluorocuban-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

2108610-14-4

Molecular Formula

C8H9ClFN

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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